RAD140 is a non-steroidal selective androgen receptor modulator (SARM) developed by Radius Health. [, ] It belongs to a class of compounds designed to exhibit tissue-selective agonistic or antagonistic effects on the androgen receptor (AR) pathway. [, , , , ] This selectivity aims to harness the beneficial anabolic effects of androgens in specific tissues, like muscle and bone, while minimizing undesirable androgenic effects in other tissues, such as the prostate. [, ] RAD140 has been the subject of preclinical and early-phase clinical investigations for its potential in treating conditions associated with muscle wasting and hormone-receptor-positive breast cancer. [, , ]
RAD140 was developed by Radius Health Inc. and is primarily classified under the category of selective androgen receptor modulators. Its development was motivated by the need for effective treatments for conditions like cachexia and breast cancer, where traditional androgen therapies may not be suitable due to unwanted side effects. The compound has shown promise in preclinical studies for its ability to bind selectively to androgen receptors, thereby activating anabolic pathways while minimizing androgenic effects in other tissues.
The synthesis of RAD140 involves several key steps that utilize organic chemistry techniques to construct its molecular framework. The compound is typically synthesized through a multi-step process that includes:
The synthesis process has been optimized for yield and purity, with methods such as liquid chromatography and mass spectrometry used to confirm the identity and quality of RAD140. The compound's structure is confirmed through nuclear magnetic resonance spectroscopy, ensuring that the synthesized product matches the intended design.
RAD140 has a complex molecular structure characterized by an oxadiazole ring and various substituents that contribute to its selective binding properties. The molecular formula is CHNO, with a molecular weight of approximately 350.42 g/mol.
The structural configuration allows RAD140 to interact specifically with androgen receptors, promoting anabolic activity in muscle tissue while minimizing effects on other tissues such as the prostate. The three-dimensional conformation of RAD140 plays a critical role in its binding affinity and selectivity.
RAD140 undergoes various chemical reactions during metabolism, primarily involving hydroxylation and conjugation with glucuronic acid. These metabolic reactions are essential for understanding how RAD140 behaves in biological systems:
Studies have shown that RAD140 exhibits metabolic stability, with minimal formation of metabolites compared to other compounds in its class. This stability is advantageous for maintaining effective concentrations of RAD140 in therapeutic applications.
RAD140 operates through a selective mechanism that involves binding to androgen receptors in target tissues. Upon binding:
Data from various studies indicate that RAD140 effectively inhibits tumor growth in breast cancer models by modulating gene expression related to cell proliferation and apoptosis.
Relevant studies have characterized these properties extensively using techniques such as high-performance liquid chromatography and mass spectrometry.
RAD140 has several promising applications:
RAD140 (Testolone) is a nonsteroidal selective androgen receptor modulator (SARM) designed to activate androgen receptors (AR) with high tissue specificity. Unlike traditional anabolic steroids, RAD140 exhibits profound selectivity for muscle, bone, and neural tissues while demonstrating minimal activity in the prostate and seminal vesicles [3] [9]. Biochemically, it binds the AR ligand-binding domain with a binding affinity (Ki) of 7 nM, surpassing testosterone (Ki = 29 nM) and approaching dihydrotestosterone (Ki = 10 nM) [1] [9]. This high affinity enables potent transcriptional activation of anabolic pathways. RAD140 is classified among second-generation SARMs due to its optimized pharmacokinetics, oral bioavailability (27–75% in preclinical models), and absence of steroidal backbone, reducing risks of off-target hormonal conversion [1] [3].
Table 1: Key Pharmacological Properties of RAD140
Property | Value/Characteristic | Significance |
---|---|---|
Molecular Formula | C~20~H~16~ClN~5~O~2~ | Nonsteroidal structure |
Androgen Receptor Binding (K~i~) | 7 nM | Higher affinity than testosterone (29 nM) |
Half-Life | 45–60 hours | Supports once-daily dosing |
Tissue Selectivity (Ratio) | Muscle:Prostate = >100:1 | Minimizes androgenic side effects |
The development of SARMs emerged from efforts to overcome limitations of traditional anabolic-androgenic steroids (AAS), which cause prostate enlargement, hepatotoxicity, and cardiovascular risks due to non-selective AR activation [1] [8]. First-generation SARMs (e.g., S-22, BMS-564929) demonstrated proof-of-concept for tissue selectivity but faced challenges in oral bioavailability and metabolic stability [1]. RAD140, discovered in 2010 by Radius Health, represented an advancement through its 4-cyanophenyl oxadiazole backbone and d-threonine-derived chiral center, conferring resistance to cytochrome P450 metabolism [1] [9]. Preclinical optimization focused on blocking 4′-hydroxylation—a metabolic liability in earlier compounds—resulting in enhanced half-life (>2 hours in human microsomes) and consistent anabolic activity [1] [3].
RAD140 research targets three therapeutic gaps:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7